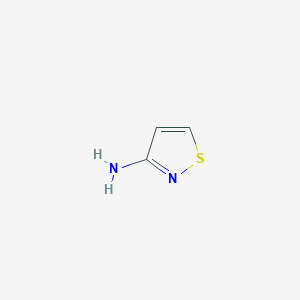

Isothiazol-3-amine

Übersicht

Beschreibung

Isothiazol-3-amine is an organic compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the reaction of 3-mercaptopropionic acid with ammonia or amines to form the corresponding amides, followed by cyclization using chlorinating agents or oxidizing conditions .

Industrial Production Methods

On an industrial scale, this compound can be produced through the ring-closure of 3-mercaptopropanamides. This process involves the use of acrylic acid to produce 3-mercaptopropionic acid, which is then converted to the corresponding amide. The thiol-amide is subsequently cyclized using chlorination or oxidation to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert this compound to thiols or amines.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Major Products

Disulfides: Formed through oxidation.

Thiols: Produced via reduction.

Substituted Isothiazoles: Result from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Isothiazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments.

Industry: Employed as a biocide in industrial water treatment to control microbial growth and biofouling .

Wirkmechanismus

The biological activity of isothiazol-3-amine is primarily attributed to its ability to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the enzyme’s function. The compound’s antimicrobial properties are due to its ability to interfere with essential enzymatic processes in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methylisothiazolinone

- Chloromethylisothiazolinone

- Benzisothiazolinone

- Octylisothiazolinone

- Dichlorooctylisothiazolinone

- Butylbenzisothiazolinone

Uniqueness

Isothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes is a distinctive feature that contributes to its potent antimicrobial activity. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .

Biologische Aktivität

Isothiazol-3-amine is a compound that belongs to the isothiazole family, which has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been investigated for its potential in drug discovery, particularly in the development of antimicrobials and anticancer agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain isothiazole derivatives exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| 2-Methylthis compound | Staphylococcus aureus | 16 µg/mL |

| 4-Acetylthis compound | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Safety Profile

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human liver cancer cells (HepG2) through the activation of pro-apoptotic pathways. However, its safety profile is crucial for therapeutic applications.

Case Study: HepG2 Cell Line

A notable study investigated the effects of this compound on HepG2 cells:

- Cell Viability Assay : The compound was tested at various concentrations (0–100 µM).

- Results : A significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent cytotoxicity.

- Mechanism : The study suggested that this compound triggers oxidative stress and activates caspase pathways leading to apoptosis.

Therapeutic Applications

The biological activities of this compound extend beyond antimicrobial and cytotoxic effects. Recent research has explored its potential in treating neurodegenerative diseases and as an anti-inflammatory agent.

Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective properties:

- Parkinson's Disease Models : Compounds showed promise in reducing neuroinflammation and protecting dopaminergic neurons.

- Mechanism : The proposed mechanism involves modulation of inflammatory cytokines and enhancement of antioxidant defenses.

Eigenschaften

IUPAC Name |

1,2-thiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKMNAVTMOAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511108 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-62-5 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for these compounds in reducing gastric acid secretion?

A1: Research indicates that certain derivatives of isothiazol-3-amine, specifically those with a thieno[3,4-d]this compound 1,1-dioxide core structure, act as potent histamine H2-receptor antagonists. [, , , ] This means they block the action of histamine at the H2 receptors in the stomach, which are responsible for stimulating acid production. []

Q2: Can you provide an example of a specific this compound derivative and its demonstrated antisecretory activity?

A2: N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]thieno[3,4-d]this compound 1,1-dioxide (commonly referred to as Wy-45,662) is a potent example. [, ] In preclinical studies, it effectively inhibited basal acid secretion in rats, as well as histamine-stimulated and food-stimulated acid secretion in dogs. []

Q3: Are there any structural modifications that have been shown to significantly influence the antisecretory activity of these compounds?

A3: Yes, research suggests that even slight structural alterations can significantly impact activity. For instance, N-benzylation of Wy-45,662, resulting in Wy-46,499, led to a shift in its mechanism of action. [] While Wy-45,662 primarily acts as an H2-receptor antagonist, Wy-46,499 demonstrated a post-H2-receptor mechanism, inhibiting forskolin-stimulated acid secretion. [] This highlights the importance of structure-activity relationships in this class of compounds.

Q4: Have any studies explored potential resistance mechanisms to these compounds?

A4: While the provided research doesn't delve into specific resistance mechanisms, it's important to note that the development of resistance is a common challenge with many drug classes, especially those targeting receptors. Further investigation is needed to explore the potential for resistance development with prolonged exposure to this compound derivatives.

Q5: How does the in vitro activity of these compounds translate to in vivo models?

A5: Studies using isolated rat gastric mucosal cells demonstrate that compounds like Wy-45,662 can effectively suppress histamine-stimulated acid production. [] This in vitro activity translates well to in vivo models, as demonstrated by the compound's ability to inhibit acid secretion in rats and dogs under various stimulatory conditions. [] This suggests that these compounds hold promise for potential therapeutic applications.

Q6: Were any alternative synthetic routes explored for the synthesis of these compounds?

A6: Yes, researchers have investigated different synthetic pathways for specific derivatives. For example, a convenient synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]thieno[3,4-d]this compound 1,1-dioxide hydrochloride, a potent antisecretory agent, has been described. [, , , ] This exploration of alternative synthetic routes is crucial for optimizing large-scale production and potentially reducing costs.

Q7: What is the significance of researching the structure-activity relationships of these compounds?

A7: Understanding the structure-activity relationship is vital for optimizing the potency, selectivity, and ultimately, the therapeutic potential of these compounds. [] By identifying the specific structural features that contribute to their antisecretory activity, researchers can design more effective and potentially safer drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.